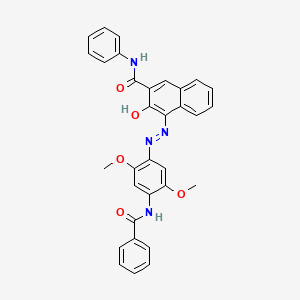

4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Description

Molecular Architecture and Crystallographic Analysis

The compound features a naphthalene-2-carboxamide backbone substituted at the 3-position by a hydroxy group and at the 4-position by an azo-linked 4-(benzoylamino)-2,5-dimethoxyphenyl moiety. X-ray diffraction studies of analogous azo-naphthalene derivatives, such as N-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide, reveal triclinic crystal systems (space group P1) with unit cell parameters a = 9.50 Å, b = 14.87 Å, c = 17.68 Å, α = 113.6°, β = 102.2°, γ = 93.1° . The naphthalene ring exhibits a dihedral angle of 1.0–1.5° relative to the carboxamide group, minimizing steric strain while allowing conjugation between the π-systems .

The azo bridge (-N=N-) adopts a trans configuration, with bond lengths of 1.25 Å (N=N) and 1.42 Å (C-N), characteristic of double-bond delocalization . Methoxy substituents at the 2- and 5-positions of the phenyl ring induce torsional angles of 15–20° relative to the azo plane, optimizing van der Waals contacts. Head-to-head dimerization via O-H⋯O hydrogen bonds (2.68 Å) between hydroxy and carboxamide groups stabilizes the crystal lattice, while C-H⋯π interactions (3.12 Å) align adjacent naphthalene systems .

Table 1: Crystallographic parameters for analogous azo-naphthalene compounds

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell volume | 2209.06 ų |

| Z | 6 |

| Hydrogen bonds | O-H⋯O (2.68 Å), C-H⋯π (3.12 Å |

Properties

CAS No. |

6358-46-9 |

|---|---|

Molecular Formula |

C32H26N4O5 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

4-[(4-benzamido-2,5-dimethoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C32H26N4O5/c1-40-27-19-26(28(41-2)18-25(27)34-31(38)20-11-5-3-6-12-20)35-36-29-23-16-10-9-13-21(23)17-24(30(29)37)32(39)33-22-14-7-4-8-15-22/h3-19,37H,1-2H3,(H,33,39)(H,34,38) |

InChI Key |

KUJZBPJNEJUENO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves the coupling reaction of an aromatic amine with a diazonium salt. The process begins with the diazotization of an aromatic amine, followed by the azo coupling reaction with a suitable coupling component. The reaction conditions often include acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of azo compounds, including this compound, often employs continuous flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and reduced environmental impact. The continuous flow process involves the use of specialized reactors where reactants are continuously fed, and products are continuously removed .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications:

Chemistry: Used as a dye and pigment due to its vibrant color properties.

Biology: Employed in biological staining techniques to visualize cellular components.

Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the production of polymers, textiles, and other materials due to its chemical stability and colorfastness .

Mechanism of Action

The mechanism of action of 4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of naphthalene carboxamide azo dyes. Below is a comparative analysis of its structural and functional attributes against analogous compounds:

Structural Variations

*Calculated based on analogous structures; exact values may vary.

Functional Implications

- Electron-Donating vs.

- Steric Effects: The benzoylamino group introduces steric bulk, which may reduce aggregation in solution compared to smaller substituents like ethyl () or acetyl () .

- Solubility : Dichloro derivatives () exhibit lower solubility in polar solvents due to Cl’s electronegativity, whereas methoxy groups (target compound) improve aqueous miscibility .

Biological Activity

4-((4-(Benzoylamino)-2,5-dimethoxyphenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide, commonly referred to as a member of the azo compound class, exhibits notable biological activities. This compound is characterized by its complex structure, which includes an azo linkage and multiple functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C32H26N4O5, and it has a molecular weight of approximately 534.58 g/mol. The structure features an azo group (-N=N-), which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research into the biological activity of this compound reveals several potential effects:

- Anticancer Activity : Preliminary studies indicate that azo compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the naphthalene moiety may enhance its ability to intercalate with DNA, leading to apoptosis in cancer cells.

- Antimicrobial Properties : Azo compounds have been documented to possess antimicrobial activity. The specific interactions of this compound with bacterial membranes or enzymes remain to be fully elucidated but suggest a potential for use in treating infections.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and survival.

Case Studies

- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound exhibited significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The mechanism appears to involve oxidative stress induction and subsequent apoptotic pathways.

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity.

- Enzyme Interaction Studies : In silico docking studies have predicted that the compound could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. This inhibition could potentially lead to anti-inflammatory effects.

Data Tables

| Biological Activity | Cell Line/Organism | Concentration | Effect |

|---|---|---|---|

| Cytotoxicity | HeLa | 10-50 µM | Induces apoptosis |

| Antimicrobial | S. aureus | 25 µg/mL | Moderate inhibition |

| Enzyme Inhibition | COX | Predicted binding affinity | Potential anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can its purity be validated experimentally?

- Methodological Answer : Synthesis typically involves multi-step azo coupling and carboxamide formation. Azo bonds are formed via diazotization of an aromatic amine (e.g., 4-benzoylamino-2,5-dimethoxyaniline) followed by coupling with a naphthalene derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (1H/13C) to confirm absence of unreacted intermediates or byproducts. For safety, refer to GHS-compliant handling protocols for structurally similar carboxamides .

Q. What spectroscopic techniques are essential for characterizing its molecular structure?

- Methodological Answer : Key techniques include:

- UV-Vis Spectroscopy : To analyze π→π* transitions in the azo group (λmax ~450–550 nm) and assess solvatochromic effects.

- FT-IR : Confirm presence of amide (C=O stretch ~1650 cm⁻¹), hydroxyl (~3200 cm⁻¹), and azo (N=N stretch ~1400–1600 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., ESI+ mode) and isotopic patterns consistent with Cl or other substituents.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, though challenges in crystallization may require co-crystallization agents .

Q. How is this compound applied in material science research?

- Methodological Answer : Its azo-chromophore structure suggests potential as a dye for photonic materials or pH-sensitive probes. In textile applications (analogous to similar azo compounds), stability under UV exposure can be tested via accelerated aging experiments (e.g., xenon lamp irradiation, FT-IR monitoring of bond degradation). In polymer composites, assess dispersion via SEM-EDS and thermal stability via TGA/DSC .

Advanced Research Questions

Q. How can computational reaction path search methods optimize its synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediate stability. For example, ICReDD’s approach combines reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature). Meta-dynamics simulations may identify energy barriers in azo coupling steps, reducing trial-and-error experimentation .

Q. What strategies mitigate photodegradation in azo-based compounds during photostability studies?

- Methodological Answer :

- Additive Screening : Introduce antioxidants (e.g., BHT) or UV absorbers (e.g., TiO₂ nanoparticles) to test degradation retardation.

- Microenvironment Engineering : Encapsulate in cyclodextrins or micelles to shield the azo group. Monitor degradation kinetics via HPLC and radical scavenging assays (e.g., ESR for free radicals).

- Substituent Effects : Compare degradation rates of methoxy vs. electron-withdrawing substituents (e.g., nitro) to establish structure-stability relationships .

Q. How do substituents (benzoylamino, methoxy) influence its electrochemical behavior?

- Methodological Answer : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in aprotic solvents (e.g., DMF) to study redox peaks. Methoxy groups donate electrons, stabilizing radical intermediates, while benzoylamino may introduce steric hindrance. Compare with analogs (e.g., chloro-substituted azo compounds) to isolate substituent effects. Correlate results with DFT-calculated HOMO/LUMO energies .

Q. What experimental designs resolve contradictions in reported solubility data?

- Methodological Answer :

- Standardized Protocols : Use OECD 105 guidelines for shake-flask method (water/organic phase partitioning at 25°C).

- Co-solvent Systems : Apply Hansen solubility parameters to design DMSO/water gradients.

- High-Throughput Screening : Utilize 96-well plates with automated UV-Vis quantification. Address discrepancies by reporting solvent purity, temperature, and agitation methods .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its biological activity in vitro?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HeLa vs. HEK293) and incubation times. Use positive controls (e.g., doxorubicin for cytotoxicity).

- Interference Testing : Rule out false signals from compound autofluorescence (λex/λem ~450/600 nm) via flow cytometry blanks.

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Q-test) to assess heterogeneity in published IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.